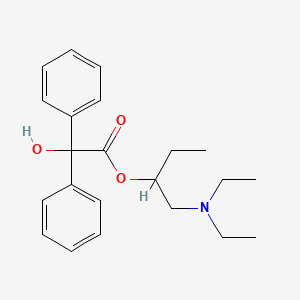
Glyceryl lactopalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl lactopalmitate is an organic compound belonging to the class of phenylpyrazoles. It is an ester formed from lactic acid and palmitic acid, combined with glycerol. This compound is primarily used as an emulsifying agent in various industrial applications, particularly in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl lactopalmitate is synthesized through the esterification of lactic acid and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:
Lactic Acid+Palmitic Acid+Glycerol→Glyceryl Lactopalmitate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of heat-stable lactic acid and palmitic acid. The process is carried out in large reactors where the reactants are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl lactopalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding lactic acid, palmitic acid, and glycerol. Esterification, on the other hand, is the reverse process where these components combine to form this compound.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Esterification: Sulfuric acid (catalyst), controlled temperature
Major Products:
Hydrolysis: Lactic acid, palmitic acid, glycerol
Esterification: this compound, water
Applications De Recherche Scientifique
Glyceryl lactopalmitate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the formulation of various chemical products.
Biology: Studied for its role in biological systems and its potential as a biocompatible material.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of glyceryl lactopalmitate involves its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This property is particularly useful in the food industry, where it helps maintain the consistency and quality of products. The molecular targets and pathways involved in its action are primarily related to its interaction with lipid molecules, enhancing their dispersion and stability .
Comparaison Avec Des Composés Similaires
Glyceryl lactopalmitate can be compared with other similar compounds such as glyceryl lactostearate and stearoyl-2-lactylate. These compounds share similar emulsifying properties but differ in their fatty acid components:
Glyceryl Lactostearate: Contains stearic acid instead of palmitic acid.
Stearoyl-2-Lactylate: Another ester of lactic acid and stearic acid, commonly used in baking.
Uniqueness: this compound is unique due to its specific combination of lactic acid and palmitic acid, which imparts distinct emulsifying properties suitable for certain industrial applications .
Propriétés
Numéro CAS |
850229-73-1 |
|---|---|
Formule moléculaire |
C20H16N6O2S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
6-(2,6-dimethoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6O2S/c1-27-15-9-6-10-16(28-2)17(15)19-25-26-18(23-24-20(26)29-19)14-11-13(21-22-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22) |
Clé InChI |
FADKMVWORSHBKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
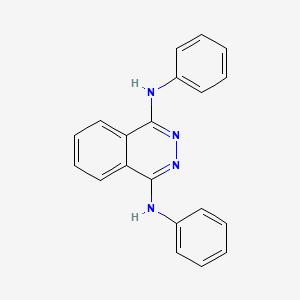

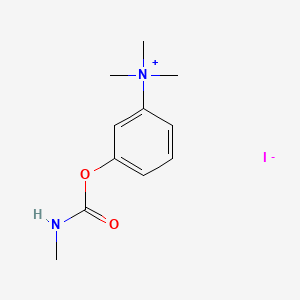
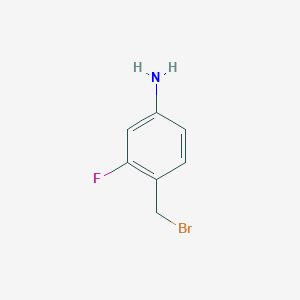
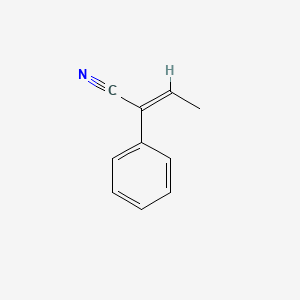
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
